
(R)-dyphylline
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Overview
Description
(R)-dyphylline is the (R)-enantiomer of dyphylline. It is an enantiomer of a (S)-dyphylline.
Scientific Research Applications
Pharmacological Profile
(R)-Dyphylline is primarily known for its role as a bronchodilator . It is utilized in the management of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchospasm associated with respiratory illnesses. The compound exerts its effects through several mechanisms:
- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which promotes relaxation of bronchial smooth muscle .
- Adenosine Receptor Antagonism : this compound acts as an antagonist to adenosine receptors, further contributing to its bronchodilatory effects .
Antiviral Activity
Recent studies have explored the potential of this compound as an antiviral agent, particularly against coronaviruses and influenza viruses. Key findings include:
- Pan-Coronavirus Activity : Research indicates that this compound can inhibit the replication of various human coronaviruses, including SARS-CoV-2. It binds effectively to the main protease (Mpro) of these viruses, demonstrating dose-dependent antiviral activity in cell culture models .
- Influenza Virus Inhibition : Studies have shown that this compound can inhibit the replication of multiple strains of influenza virus. It has been found to synergize with other antiviral agents like oseltamivir and amantadine .
Anti-Cancer Potential
The compound has also been investigated for its anti-cancer properties:
- Cytotoxicity Against Cancer Cell Lines : this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), gastric adenocarcinoma (AGS), and colorectal cancer cells. For instance, IC50 values for A549 cells range from 14 nM to 97 nM .
- Mechanisms of Action : The anti-cancer effects are attributed to the induction of apoptosis and inhibition of cellular proliferation through modulation of cellular pH and inhibition of vacuolar-type H+-ATPase .
Other Biological Activities
In addition to its primary applications, this compound has demonstrated a range of other biological activities:
- Anti-Inflammatory Effects : The compound has shown potential in regulating cytokine release and modulating inflammatory responses, making it a candidate for treating inflammatory diseases .
- Metabolic Effects : Studies suggest that this compound may aid in managing obesity by promoting thermogenesis and improving insulin sensitivity in animal models .
Case Studies and Research Findings
The following table summarizes key studies on the applications of this compound:
Properties
CAS No. |
72376-78-4 |
---|---|
Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
7-[(2R)-2,3-dihydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
KSCFJBIXMNOVSH-ZCFIWIBFSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H](CO)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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